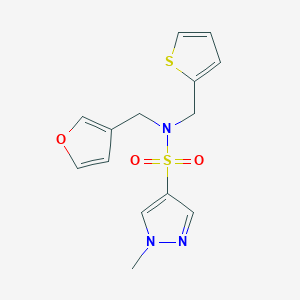
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The furan and thiophene moieties are introduced via nucleophilic substitution reactions, often using alkyl halides or tosylates.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrazole derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. In vitro studies have demonstrated that modifications to the pyrazole core can enhance antimicrobial potency .
Antiviral Activity
N-Heterocycles, including pyrazoles, have been noted for their antiviral properties. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function. In studies involving related compounds, significant antiviral activity was observed against viruses such as HIV and Hepatitis C, indicating a promising avenue for further exploration .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or replication.
- Receptor Interaction : It can interact with specific receptors, modulating signaling pathways critical for microbial survival or replication.
- Metal Ion Coordination : The ability of the pyrazole ring to coordinate with metal ions may enhance its efficacy against certain targets .
Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazole sulfonamides, revealing that modifications to the sulfonamide group significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Staphylococcus aureus .
Study 2: Antiviral Activity Assessment
Another investigation focused on the antiviral potential of pyrazole derivatives against HIV. The lead compound exhibited an EC50 (Effective Concentration 50) value of 0.21 µM, outperforming existing antiviral agents in cellular assays. This suggests that structural features similar to those in this compound could confer comparable antiviral activity .
Data Tables
| Compound | Activity Type | EC50/MIC | Target Pathogen/Virus |
|---|---|---|---|
| Compound A | Antibacterial | 0.5 µg/mL | Staphylococcus aureus |
| Compound B | Antiviral | 0.21 µM | HIV |
| N-(furan...) | Potential | TBD | TBD |
属性
IUPAC Name |
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-16-10-14(7-15-16)22(18,19)17(8-12-4-5-20-11-12)9-13-3-2-6-21-13/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVXUFLVPHHIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














